N-butyl-3-[(phenylacetyl)amino]benzamide
Description
Evolution and Significance of Benzamide (B126) Derivatives in Medicinal Chemistry
The journey of benzamide derivatives in medicinal chemistry is a rich narrative of structural evolution and therapeutic breakthroughs. From early discoveries of their utility as antipsychotic and antiemetic agents, the applications of benzamides have expanded dramatically. Today, they are integral components of drugs targeting a diverse range of conditions, including cancer, inflammation, and infectious diseases. This expansion has been fueled by a deeper understanding of structure-activity relationships (SAR), where systematic modifications of the benzamide core have led to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The inherent synthetic tractability of the benzamide scaffold allows for the facile introduction of various substituents, enabling the fine-tuning of their biological activity.
Rationale for Investigating N-butyl-3-[(phenylacetyl)amino]benzamide: Addressing Contemporary Research Challenges and Opportunities
The specific structural features of this compound suggest a deliberate design aimed at exploring particular biological hypotheses. The presence of the N-butyl group can influence the compound's lipophilicity, potentially affecting its cell permeability and interaction with hydrophobic pockets in target proteins. The 3-amino substitution pattern on the benzamide ring provides a vector for introducing further complexity, in this case, the phenylacetylamino group.
The phenylacetylamino moiety itself is of significant interest. Phenylacetic acid derivatives are known to possess a range of biological activities. The incorporation of this group into the benzamide scaffold could be aimed at targeting enzymes or receptors where this specific substructure is recognized. For instance, research into related benzamide derivatives bearing phenylacetamidophenyl scaffolds has pointed towards their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair and a validated target in cancer therapy nih.gov. The investigation of this compound could therefore be part of a broader effort to develop novel PARP-1 inhibitors with improved efficacy or selectivity.
While specific, publicly available research findings on this compound are limited, its structural components and the broader context of benzamide research provide a strong rationale for its investigation. The synthesis and biological evaluation of this compound would likely follow established methodologies for this chemical class. A plausible synthetic route would involve the initial preparation of an N-butyl-3-aminobenzamide intermediate, followed by acylation with a phenylacetyl derivative.
Table 1: Plausible Synthetic Precursors and Intermediates
| Compound Name | Molecular Formula | Role in Synthesis |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | Starting material |
| n-Butylamine | C₄H₁₁N | Reagent for amidation |
| N-butyl-3-nitrobenzamide | C₁₁H₁₄N₂O₃ | Intermediate |
| N-butyl-3-aminobenzamide | C₁₁H₁₆N₂O | Key intermediate for acylation |
| Phenylacetyl chloride | C₈H₇ClO | Acylating agent |
The subsequent biological evaluation would likely involve a battery of in vitro assays to determine its activity against specific targets, such as PARP-1, followed by cell-based assays to assess its effects on cellular processes like proliferation, DNA repair, and differentiation. The data generated from such studies would be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-butyl-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-12-20-19(23)16-10-7-11-17(14-16)21-18(22)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
QPQJYEHLZCTTPS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Strategies for Benzamide (B126) Core Synthesis
The benzamide moiety is a common structural motif in medicinal chemistry and materials science. researchgate.netnih.gov Consequently, numerous synthetic methods for its preparation have been established, ranging from classical approaches to modern catalytic systems.
Direct amidation reactions involving phenylacetic acid derivatives are a key strategy for forming the N-acyl bond present in the target molecule. Eco-friendly and efficient methods have been developed for the direct amidation of phenylacetic acid derivatives with various amines. One such method employs nickel(II) chloride (NiCl₂) as a catalyst, which facilitates the reaction in toluene and can be recycled multiple times without a significant loss of activity. nih.govresearchgate.net The yields of these reactions are sensitive to the steric and electronic properties of substituents on the aromatic rings of the reactants. nih.gov For instance, studies on the NiCl₂-catalyzed reaction between different phenylacetic acids and benzylamine derivatives show that substituents at the para-position generally give higher yields than those at the meta or ortho positions. nih.gov Titanium complexes, such as titanocene dichloride (TiCp₂Cl₂), have also been shown to effectively catalyze the direct amidation of arylacetic acids with amines, affording good to excellent yields. researchgate.net
Table 1: Catalyst Performance in Direct Amidation of Phenylacetic Acid with Benzylamine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NiCl₂ (10 mol%) | Toluene | 110 | 20 | 94 | researchgate.net |
| TiCp₂Cl₂ | Not Specified | Not Specified | Not Specified | Good to Excellent | researchgate.net |
A highly reliable and widely used method for amide synthesis is the two-step process involving the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. fishersci.itnih.gov Phenylacetic acid can be converted to phenylacetyl chloride using various chlorinating agents, such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃). mdma.chprepchem.comorgsyn.orgresearchgate.net The reaction with PCl₃, for example, involves heating phenylacetic acid with the reagent, followed by decantation of the resulting phenylacetyl chloride from the phosphorous acid residue. orgsyn.orgresearchgate.net
The subsequent reaction of the acyl chloride with an amine, often called the Schotten-Baumann reaction, is typically rapid and efficient. fishersci.it This step is usually performed in the presence of a base, such as aqueous ammonia, pyridine, or a tertiary amine like triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. fishersci.itlibretexts.orghud.ac.uk This multi-step approach is demonstrated in the synthesis of p-aminobenzamide, which begins with the formation of p-nitrobenzoyl chloride from p-nitrobenzoic acid and thionyl chloride, followed by amidation with ammonia water, and finally, a reduction step. google.com
Reflecting a shift towards greener chemistry, one-pot syntheses that can be conducted in aqueous media are of significant interest. An electrochemical approach to N-acylation allows for the direct amidation of carboxylic acids with amines at room temperature in water. rsc.orgresearchgate.net This method uses a bromide salt as both a catalyst and an electrolyte in an undivided cell, demonstrating excellent chemoselectivity and functional group tolerance. researchgate.net Other one-pot methods for synthesizing amides include the oxidative amidation of aldehydes with amines using a copper-based metal-organic framework (Cu-MOF) as a recyclable catalyst, although this particular method is performed in acetonitrile rather than a purely aqueous phase. nih.govscispace.com The development of such one-pot procedures, especially in water, simplifies processes and reduces waste. rsc.orgresearchgate.net
The direct condensation of carboxylic acids and amines is an atom-economical approach to amide bond formation, with water as the only byproduct. nih.gov However, this reaction is often challenging due to the formation of unreactive ammonium carboxylate salts. mdpi.com To overcome this, various catalytic systems have been developed.
Boron-based reagents, such as boronic acids and the borate ester B(OCH₂CF₃)₃, have proven to be effective catalysts for direct amidation. acs.orgnih.gov These reactions often require the removal of water, typically through azeotropic reflux. nih.gov Group IV metal catalysts, including those based on titanium (Ti) and zirconium (Zr), are also widely used. d-nb.info For example, ZrCl₄ can catalyze the direct amidation of both aliphatic and aromatic carboxylic acids with high conversion rates. d-nb.inforesearchgate.net More recently, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives without the need for a drying agent. nih.govresearchgate.net
Table 2: Comparison of Catalysts for Direct Amide Synthesis
| Catalyst System | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Boron-based (e.g., B(OCH₂CF₃)₃) | Effective for a wide range of substrates, including N-protected amino acids. | Anhydrous conditions or water removal required. | acs.orgnih.gov |
| Group IV Metals (e.g., ZrCl₄, TiCl₄) | High conversions, effective for various acids and amines. | Elevated temperatures (70-110 °C), often with water scavengers. | d-nb.inforesearchgate.net |
| Nickel(II) Chloride (NiCl₂) | Eco-friendly, recyclable catalyst. | Toluene, 110 °C, no drying agent needed. | nih.govresearchgate.net |
Electrosynthesis offers a modern and sustainable alternative for amide bond formation, often proceeding under mild conditions without the need for harsh reagents. rsc.org Electrochemical N-acylation can directly couple carboxylic acids and amines. rsc.orgresearchgate.net One notable method employs tetrabutylammonium bromide (TBAB) as both a catalyst and electrolyte in water at room temperature, generating amide products with high selectivity. rsc.org The proposed mechanism involves the generation of radical intermediates from both the amine and carboxylic acid. researchgate.net Other electrochemical strategies include the oxidative transamidation of tertiary amines and methods that utilize nitrile groups as amide precursors. rsc.orgtandfonline.com These techniques represent an advancing frontier in amide synthesis, minimizing waste and avoiding the use of stoichiometric coupling agents. rsc.org
Targeted Synthesis of N-butyl-3-[(phenylacetyl)amino]benzamide
While a specific, published protocol for the synthesis of this compound is not readily found, a logical and efficient synthetic route can be constructed based on the established methodologies described above. The synthesis is best approached as a two-step sequence starting from a suitably substituted benzoic acid.
A plausible pathway is as follows:
Formation of the intermediate, N-butyl-3-aminobenzamide: This key intermediate can be synthesized via two primary routes.
Route A (Reduction first): Starting with 3-nitrobenzamide, a catalytic hydrogenation can be performed to reduce the nitro group to an amine, yielding 3-aminobenzamide. wikipedia.org This intermediate can then be N-alkylated with a butyl halide, though selective mono-alkylation might be challenging.
Route B (Amidation first): A more direct approach begins with 3-nitrobenzoic acid. This can first be converted to N-butyl-3-nitrobenzamide. chemicalbook.com This amidation can be achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with n-butylamine. Subsequently, the nitro group of N-butyl-3-nitrobenzamide is reduced to the primary amine. This reduction is analogous to the preparation of p-aminobenzamide from p-nitrobenzamide using reagents like hydrazine hydrate with an iron catalyst. google.com This route generally offers better control and higher yields for the specific N-butyl substitution.
Final Acylation Step: The N-butyl-3-aminobenzamide intermediate possesses a nucleophilic primary amino group at the 3-position of the benzene ring. This group can be acylated to form the final product. The most straightforward method for this transformation is the reaction with phenylacetyl chloride. Phenylacetyl chloride is readily prepared from phenylacetic acid using reagents like oxalyl chloride or phosphorus trichloride. mdma.chprepchem.com The acylation reaction would typically be carried out in an aprotic solvent with a base like pyridine or triethylamine to scavenge the HCl generated, analogous to the general Schotten-Baumann conditions. fishersci.ithud.ac.uk
This proposed synthesis leverages well-established and reliable reactions to construct the target molecule in a controlled, step-wise fashion.
Optimization of Reaction Parameters: Catalyst Selection, Solvent Systems, and Temperature Control
The formation of the initial amide bond between 3-aminobenzoic acid and n-butylamine, and the subsequent phenylacetylation, are subject to optimization of several key parameters.
Catalyst Selection: The direct condensation of a carboxylic acid and an amine to form an amide is often facilitated by a catalyst or coupling reagent to activate the carboxylic acid. Common coupling reagents used in amide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as well as phosphonium or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net For large-scale or green chemistry applications, heterogeneous catalysts such as silica-based systems are also employed. acs.org The choice of catalyst can significantly impact reaction time and yield, with reagents like HATU often enabling rapid conversion at room temperature when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net
Solvent Systems: The selection of a solvent is crucial and depends on the solubility of reactants and the reaction temperature required. Common solvents for amide coupling reactions include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM). researchgate.net Studies have shown that replacing regulated solvents like toluene with higher-boiling, bio-based alternatives such as p-cymene can lead to significantly improved yields, partly due to the higher achievable reaction temperatures. acs.org The polarity of the solvent can also influence reaction outcomes, with higher polarity amides often showing more favorable yields. acs.org
Temperature Control: Reaction temperature is a critical parameter to control. While many modern coupling reactions can proceed efficiently at room temperature, researchgate.net certain catalytic systems may require elevated temperatures to achieve reasonable reaction rates. For instance, increasing the temperature to 80 °C was found to be necessary for a specific copper-catalyzed amide synthesis. researchgate.net Conversely, some dehydrogenative coupling methods using ruthenium catalysts have been optimized to proceed at near-ambient temperatures, such as refluxing in diethyl ether (34.6 °C), which represents a milder alternative to traditional high-temperature conditions. nih.gov
A summary of parameters for a typical amide coupling reaction is presented in Table 1.
| Parameter | Options | Considerations |
| Catalyst/Coupling Reagent | HATU, DCC, EDC, POCl₃ | Reactivity, cost, byproduct removal (e.g., DCU from DCC) |
| Base | DIPEA, DMAP, Pyridine | Nucleophilicity, compatibility with the coupling reagent |
| Solvent | THF, DMF, p-Cymene, Acetonitrile | Reactant solubility, boiling point, environmental impact |
| Temperature | Room Temperature to >100 °C | Reaction kinetics, catalyst stability, side reactions |
Analytical Methodologies for Purity Validation (e.g., High-Performance Liquid Chromatography, Elemental Analysis)
To ensure the identity and purity of synthesized this compound, rigorous analytical validation is required. High-Performance Liquid Chromatography (HPLC) and Elemental Analysis are standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of organic compounds. For benzamide derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comresearchgate.net This method separates compounds based on their hydrophobicity. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be used. Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. The method should be validated according to International Conference on Harmonization (ICH) guidelines for parameters like linearity, accuracy, and precision. researchgate.net
Elemental Analysis: Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a compound, offering a fundamental check of its empirical formula and purity. wikipedia.org The technique, often called CHN analysis, typically involves the complete combustion of a small, precise amount of the sample. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. azom.com For a sample to be considered pure, the experimentally determined mass percentages of C, H, and N should match the theoretically calculated values to within a narrow margin, typically ±0.4%. royalsocietypublishing.org This analysis is crucial for confirming that the synthesized compound has the correct molecular formula and is free from significant impurities. wikipedia.orgaccessengineeringlibrary.com
Chemical Modification and Derivatization Strategies
The structure of this compound offers multiple sites for chemical modification, including the phenylacetyl group, the benzamide moiety, and the benzamide phenyl ring.
Strategies for Selective Introduction of Phenylacetyl Moieties
The selective introduction of the phenylacetyl group onto the 3-amino position of an N-butyl-3-aminobenzamide precursor is a critical transformation. This is a standard N-acylation reaction that can be achieved with high selectivity. The most common method is the reaction of the amine with phenylacetyl chloride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. This reaction is typically fast and high-yielding.
Alternatively, phenylacetic acid can be coupled directly with the amine using the same amide coupling reagents discussed in section 2.2.1 (e.g., HATU, DCC, EDC). researchgate.net This approach avoids the need to prepare the acyl chloride and often proceeds under milder conditions with fewer side products, making it a versatile strategy for synthesis.
Chemical Reactivity of the Benzamide Moiety (e.g., Oxidation, Reduction)
The benzamide moiety itself, specifically the N-butyl amide group, exhibits characteristic reactivity.
Oxidation: Tertiary benzamides can be oxidized at the α-carbon of the N-alkyl groups. [From first search] While the primary amide in the target molecule is secondary, the principles can be extended. Oxidation of N-alkyl amides can lead to N-dealkylation, yielding the secondary amide. Photocatalytic methods, for example, have been employed for the N-dealkylation of tertiary benzamides. [From first search]
Reduction: The carbonyl group of the benzamide is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which in this case would transform the N-butylbenzamide group into a (3-aminobenzyl)(butyl)amine structure. More sophisticated methods involving iridium-catalyzed reduction can lead to the formation of enamine intermediates, enabling further functionalization. [From first search]
Electrophilic Aromatic Substitution Reactions on the Benzamide Phenyl Ring (e.g., Nitration, Sulfonation, Halogenation)
The benzamide phenyl ring is substituted with two groups: the N-butylcarboxamido group (-CONHCH₂CH₂CH₂CH₃) at position 1 and the phenylacetylamino group (-NHCOCH₂C₆H₅) at position 3. Their directing effects will govern the position of incoming electrophiles.
-NHCOCH₂C₆H₅ (Phenylacetylamino): This is an activating group and an ortho, para-director due to the lone pair on the nitrogen atom participating in resonance with the ring.
-CONH(Butyl) (N-butylcarboxamido): This is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.
The powerful activating and directing effect of the phenylacetylamino group is expected to dominate. Therefore, electrophilic substitution will likely occur at positions ortho and para to this group, which are positions 2, 4, and 6.
Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. accessengineeringlibrary.com This would lead to the introduction of a nitro group (-NO₂) onto the ring, expected at the 2, 4, or 6 positions.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). acs.org This reaction is reversible and would also be directed to the positions activated by the amino substituent.
Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). researchgate.net This generates a strong electrophile that will substitute a hydrogen atom on the aromatic ring, again favoring the 2, 4, and 6 positions.
Molecular Mechanisms and Biological Target Elucidation
Modulation of Enzyme Activity
The interaction of N-butyl-3-[(phenylacetyl)amino]benzamide with various enzymes is a key area of investigation to understand its potential pharmacological effects. This section details its known and potential inhibitory activities against several key enzymes.
Inhibitory Activity Against Histone Acetyltransferases (HAT), Specifically PCAF HAT
There is currently no publicly available scientific literature or research data detailing the specific inhibitory activity of this compound against Histone Acetyltransferases (HATs), including the p300/CBP-associated factor (PCAF).
Potential as RNase H Inhibitors
At present, there is no available research documenting the potential of this compound to act as an inhibitor of RNase H.
Targeting Dipeptidyl Peptidase-IV (DPP-IV) Enzyme
The N-substituted aminobenzamide scaffold, which is the core structure of this compound, has been identified as a valid framework for the inhibition of the Dipeptidyl Peptidase-IV (DPP-IV) enzyme. nih.gov DPP-IV is a significant target in the management of blood sugar levels, as its inhibition leads to better glucose control. nih.gov
Research into a series of novel compounds with an N-aminobenzamide scaffold has demonstrated in vitro activity against the DPP-IV enzyme. nih.gov While specific data for this compound is not provided in the available literature, the general findings for this class of compounds are promising. In one study, several N-substituted aminobenzamide derivatives were synthesized and evaluated, with some compounds showing notable activity. nih.gov
| Compound Scaffold | Target Enzyme | Observed Activity |
|---|---|---|
| N-substituted aminobenzamide | Dipeptidyl Peptidase-IV (DPP-IV) | Ten of sixty-nine novel compounds showed more in vitro activity than reference compounds, with the most active scoring 38% activity at 100 μM concentration. nih.gov |
The binding of these inhibitors to the DPP-IV active site is a crucial aspect of their function. The active site of DPP-IV features a hydrophobic S1 pocket, which plays a role in substrate specificity. nih.gov The design of N-substituted aminobenzamide inhibitors often involves computational methods, such as CDOCKER software, to predict and analyze their binding modes within this active site. nih.gov
Interaction with Ribonucleotide Reductase (e.g., Herpes Simplex Virus Ribonucleotide Reductase)
There is no scientific evidence available in the public domain that describes any interaction between this compound and Ribonucleotide Reductase, including the enzyme from the Herpes Simplex Virus.
Ligand-Receptor Interactions and Binding Affinity Profiling
The affinity of a compound for specific receptors determines its potential to modulate cellular signaling pathways. This section examines the binding profile of this compound with a particular focus on Trace Amine-Associated Receptors.
Affinity for Trace Amine Associated Receptors (TAARs), with Emphasis on TAAR1
Currently, there is a lack of published research or data concerning the binding affinity of this compound for Trace Amine-Associated Receptors (TAARs), including the TAAR1 subtype.
Blockade of Voltage-Gated Potassium Channels (e.g., Kv1.3 Ion Channel)
Voltage-gated potassium channels, particularly the Kv1.3 channel, are crucial for the function of T-lymphocytes. The blockade of these channels leads to T-cell depolarization, which in turn inhibits T-cell activation and mitigates immune responses. A class of benzamide (B126) derivatives has been identified as potent blockers of the Kv1.3 ion channel. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand the chemical features that govern the inhibitory activity of these compounds.
In vitro assays have demonstrated that the trans isomers of these benzamide compounds exhibit moderate selectivity for Kv1.3 over other Kv1.x channels found in the human brain. nih.gov The blockade of Kv1.3 channels by these compounds has been shown to suppress T-cell proliferation, highlighting their potential as immunosuppressive agents for treating autoimmune diseases. nih.gov
| Compound Class | Target | Effect | Significance |
| Benzamide derivatives | Kv1.3 potassium channel | Blockade | Inhibition of T-cell activation and proliferation |
Antagonism of Adenosine Receptors (A1, A2a, A3)
Adenosine is a ubiquitous nucleoside that regulates numerous physiological processes by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. nih.gov These receptors are involved in a wide array of cellular functions, and their modulation by agonists or antagonists can have significant therapeutic implications. nih.gov While direct evidence for the interaction of this compound with adenosine receptors is still emerging, the benzamide scaffold is a common feature in a variety of receptor antagonists.
The A2A adenosine receptor (A2AAR), in particular, has been a target for the development of antagonists for conditions such as Parkinson's disease. nih.gov Research on bitopic ligands for the A2AAR has shown that the conjugation of different chemical moieties to a core antagonist structure can result in compounds with varied pharmacological profiles, including competitive and allosteric antagonism. nih.gov
| Receptor Subtype | General Function | Therapeutic Potential of Antagonism |
| A1 | Inhibits neuronal activity | Pro-convulsant, renal effects |
| A2a | Vasodilation, anti-inflammatory effects | Neuroprotective, anti-Parkinsonian |
| A3 | Pro-inflammatory and anti-inflammatory roles | Anti-cancer, anti-inflammatory |
Modulation of Estrogen Receptor Coregulator Binding
The estrogen receptor α (ERα) is a key driver in the development and progression of the majority of breast cancers. nih.gov A novel class of molecules, known as estrogen receptor coregulator binding modulators (ERXs), targets the interaction between ERα and its coregulator proteins. nih.govnih.gov This approach has shown promise for overcoming endocrine resistance in breast cancer treatment. nih.govnih.gov
Tris-benzamides have been identified as a chemical class capable of modulating this protein-protein interaction. nih.govnih.gov Structure-activity relationship studies on these compounds have led to the development of potent inhibitors of ERα-positive breast cancer cell growth. nih.govnih.gov For instance, the introduction of an n-butyl group at the C-terminus of certain tris-benzamide structures was explored, although in some cases, branched chains like isobutyl or benzyl groups showed higher potency. nih.govacs.org These compounds disrupt the ERα-coregulator interaction and inhibit ERα-mediated transcriptional activity. nih.govnih.gov
| Compound Series | Target Interaction | Biological Effect | Therapeutic Application |
| Tris-benzamides (ERXs) | ERα - Coregulator Proteins | Disruption of protein-protein interaction, inhibition of transcriptional activity | Treatment of ERα-positive breast cancer |
Interactions with Transporter Proteins
Inhibition of Solute Carrier Family 10 (SLC10) Transporters (e.g., ASBT, NTCP, SOAT)
The Solute Carrier Family 10 (SLC10) includes several transporters that are established drug targets. nih.govresearchgate.net These include the intestinal bile acid transporter (ASBT, SLC10A2), the hepatic Na+/taurocholate cotransporting polypeptide (NTCP, SLC10A1), and the steroid sulfate transporter (SOAT, SLC10A6). nih.govresearchgate.netresearchgate.net Phenylsulfonylamino-benzanilide derivatives have been identified as inhibitors of these transporters. nih.gov
Inhibition of these transporters can have significant therapeutic effects. For example, ASBT inhibitors are used to treat conditions like intrahepatic cholestasis and cholestatic pruritus. nih.govresearchgate.net NTCP is the entry receptor for hepatitis B and D viruses, and its blockade can prevent viral entry into hepatocytes. nih.govresearchgate.net SOAT inhibitors have shown antiproliferative effects in hormone-dependent breast cancer cells. nih.gov The inhibitory activity of benzamide derivatives against these transporters is dependent on their specific chemical structure. nih.gov
| Transporter | Endogenous Substrates | Location | Therapeutic Relevance of Inhibition |
| ASBT (SLC10A2) | Bile acids | Intestine | Cholestasis, Pruritus |
| NTCP (SLC10A1) | Bile acids, Steroid hormones | Liver | Hepatitis B/D, Hypercholesterolemia |
| SOAT (SLC10A6) | Steroid sulfates (e.g., DHEAS) | Various tissues | Hormone-dependent cancers |
Other Protein Interactions and Biological Pathways
Potential for Modulating Prion Proteins
Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, aggregated form known as PrPSc. nih.gov The modulation of prion protein oligomerization and aggregation is a key therapeutic strategy for these diseases. nih.gov
While direct studies on this compound are limited in this area, related compounds have been investigated for their effects on prion proteins. For example, anilino-naphthalene compounds have been shown to inhibit the aggregation of prion peptides. nih.gov These compounds can bind to the prion protein, leading to an increase in its β-sheet content and limited oligomerization. nih.gov This suggests that the benzamide scaffold and related aromatic structures could serve as a basis for the development of new compounds aimed at modulating prion protein conformation and aggregation.
| Compound Class | Target | Observed Effect | Potential Therapeutic Strategy |
| Anilino-naphthalene derivatives | Prion Protein (PrP) | Inhibition of aggregation, induction of β-sheet content | Sequestration of pathogenic conformations |
Broad-Spectrum Antimicrobial Activity (General Benzamide Class)
Benzamide derivatives have been identified as potent antimicrobial agents with a wide range of activity. nanobioletters.com This class of compounds has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, drawing considerable scientific interest for the development of new antibiotics. nanobioletters.comresearchgate.net The antimicrobial potential of benzamides is attributed to their ability to interfere with essential bacterial processes. mdpi.com
One of the key molecular targets for some benzamide derivatives is the filamentous temperature-sensitive Z (FtsZ) protein. mdpi.com FtsZ is a crucial protein in the bacterial cell division process, making it an attractive target for novel antimicrobial agents. mdpi.comnih.gov Certain benzamide compounds have shown inhibitory effects on FtsZ in both Staphylococcus aureus and Escherichia coli. mdpi.com However, the effectiveness against Gram-negative bacteria can be limited by efflux pumps, such as the AcrAB-TolC system in E. coli, which can expel the compounds from the cell. mdpi.com
Research has focused on modifying the chemical structure of benzamides to enhance their antimicrobial profile and overcome resistance mechanisms. researchgate.netmdpi.com Studies on various substituted benzamide derivatives have shown that their spectrum of action is closely related to their molecular structure. researchgate.net For instance, certain synthesized benzamide compounds have exhibited significant zones of inhibition against bacterial strains like Bacillus subtilis and E. coli, with minimum inhibitory concentration (MIC) values indicating potent activity. nanobioletters.com The broad pharmacological applications of benzamides also include antifungal properties. nanobioletters.com
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 5a | B. subtilis | 6.25 µg/mL | nanobioletters.com |
| Compound 5a | E. coli | 3.12 µg/mL | nanobioletters.com |
| Compound 6b | E. coli & B. subtilis | 3.12 & 6.25 µg/mL | nanobioletters.com |
| Compound 6c | E. coli & B. subtilis | 3.12 & 6.25 µg/mL | nanobioletters.com |
| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | Gram-positive & Gram-negative strains | 0.22-1.49 µM | epa.gov |
Impact on Cell Cycle Control via Histone Deacetylase Inhibition (General Benzamide Class)
The benzamide scaffold is a key feature in a class of compounds known as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. nih.govcitedrive.com HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to more condensed chromatin and transcriptional repression. nih.govacs.org By inhibiting HDACs, benzamide derivatives can induce histone hyperacetylation, alter gene expression, and lead to cell-cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
The mechanism of action for benzamide-containing HDAC inhibitors involves their ability to chelate with the zinc ion present in the active site of HDAC enzymes. nih.govcitedrive.com This interaction, along with engagement with surrounding amino acid residues, can induce conformational changes in the enzyme, thereby inhibiting its function. nih.gov This inhibition is a key mechanism through which these compounds exert their antiproliferative effects. nih.gov
Structure-activity relationship studies have revealed that specific structural features of benzamide derivatives are crucial for their HDAC inhibitory activity. nih.govnih.gov For instance, the presence of an amino or hydroxy group at the 2'-position of the benzanilide moiety has been shown to be essential for inhibitory action. acs.orgnih.gov The length of the molecule and substitutions on the terminal benzene rings also significantly influence the potency of these compounds as HDAC inhibitors. nih.gov Research has led to the development of potent benzamide derivatives with IC50 values in the micromolar range against various HDAC isoforms. nih.govacs.org For example, compound 7j in one study was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65, 0.78, and 1.70 μM, respectively. nih.gov
| Compound | Target HDAC Isoform | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7j | HDAC1 | 0.65 µM | nih.gov |
| Compound 7j | HDAC2 | 0.78 µM | nih.gov |
| Compound 7j | HDAC3 | 1.70 µM | nih.gov |
| Entinostat (Reference Drug) | HDAC1 | 0.93 µM | nih.gov |
| Entinostat (Reference Drug) | HDAC2 | 0.95 µM | nih.gov |
| Entinostat (Reference Drug) | HDAC3 | 1.8 µM | nih.gov |
| MS-275 (Entinostat) | General HDAC | 4.8 µM | acs.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Elucidation of Key Structural Features for Biological Potency
The potency of this class of compounds is not merely a product of its core structure but is significantly influenced by its peripheral groups—the phenylacetyl moiety and the N-butyl substituent. These groups are critical for establishing interactions with biological targets and determining the molecule's pharmacological profile.
Influence of the Phenylacetyl Group on Binding Affinity and Modulatory Capacity
The phenylacetyl group, which can be considered the "cap" region of the molecule, plays a vital role in target binding. Research on analogous structures, such as benzamide (B126) derivatives designed as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, underscores the importance of this feature. In a series of novel benzamide derivatives, those containing a phenylacetamidophenyl scaffold demonstrated potent anticancer activity. nih.gov
One of the most effective compounds from this research, compound 13f , which incorporates a structure similar to the phenylacetylamino group, showed remarkable inhibitory activity against PARP-1 and strong cytotoxic effects against HCT116 cancer cells. nih.gov This suggests that the phenylacetyl moiety is crucial for fitting into the catalytic pocket of the target enzyme, likely through multiple hydrogen bond interactions and favorable contacts with a lipophilic aromatic group. nih.govwalisongo.ac.id The ability of the phenylacetyl group to position itself optimally within a binding site is a key determinant of its modulatory capacity. walisongo.ac.id
Table 1: Anticancer Activity of Benzamide Derivative 13f
| Compound | Target | Inhibitory Concentration (IC₅₀) | Cell Line | Cytotoxicity (IC₅₀) |
|---|---|---|---|---|
| 13f | PARP-1 | 0.25 nM | HCT116 | 0.30 µM |
| DLD-1 | 2.83 µM |
Role of the N-butyl Substituent in Target Engagement and Selectivity
The N-butyl substituent is a key modulator of the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects target engagement and selectivity. While direct SAR studies comparing the N-butyl group to other alkyl chains on the N-butyl-3-[(phenylacetyl)amino]benzamide scaffold are limited, data from related N-alkylated compounds provide significant insights.
In studies of N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents, the length of the N-alkyl chain was found to be critical for potency. For instance, replacing a methyl group with a slightly longer ethyl group led to improved minimum inhibitory concentrations (MICs), whereas complete removal of the alkyl group was detrimental to activity. nih.gov This indicates that the alkyl chain, such as the n-butyl group, is involved in crucial hydrophobic interactions within the target's binding site. The flexibility and length of the N-butyl chain can allow it to adopt conformations that maximize contact with the target protein, a feature necessary for potent antagonist activity. ic.ac.uk Several biologically active molecules incorporate an N-butyl group, highlighting its utility in molecular design. nih.gov
Positional and Substituent Effects on the Benzamide Core
The central benzamide core serves as a scaffold, and its efficacy is highly dependent on the nature and position of its substituents, including the acyl chain and modifications to its aromatic rings.
Impact of Acyl Chain Length on Inhibitory Activity
The length of the acyl chain attached to the amino group of the benzamide core is a critical factor influencing inhibitory potency. Studies on histone deacetylase (HDAC) inhibitors, which share a similar "cap" group architecture, demonstrate that inhibitory power can be inversely related to acyl chain length. walisongo.ac.id As shown in Table 2, shortening the linker from two methylene (B1212753) groups (as in a phenylacetyl moiety) to one or zero methylene groups can lead to a significant increase in inhibitory activity. walisongo.ac.id This is attributed to the optimal positioning of the cap and zinc-binding groups within the enzyme's binding pocket; longer chains may hinder this ideal interaction. walisongo.ac.id
Conversely, in other molecular contexts like antimicrobial lipopeptides, there is often an optimal acyl chain length for activity. Chains that are too short may not partition effectively into the cell membrane, while those that are too long may lead to aggregation, reducing potency. For many lipopeptides, an acyl chain of 8 to 12 carbons provides the best balance for improved activity. This principle highlights that the ideal acyl chain length is context-dependent, resulting from a balance between membrane partitioning and the specific interactions at the target site. ic.ac.uk
Table 2: Effect of Acyl Chain Length on HDAC Inhibitory Activity
| Compound | Number of Methylene Groups in Linker | HDAC1 Inhibition (IC₅₀, µM) | HDAC2 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 7e | 2 | >100 | >100 |
| 7b | 1 | 1.5 | 0.5 |
| 7g | 0 | 0.9 | 0.2 |
Effects of Halogenation on Phenylacetyl Group Potency
Introducing halogen atoms onto the phenyl ring of the phenylacetyl group can significantly modulate a compound's potency and selectivity. The position and nature of the halogen are critical. For example, in studies of halogenated phenylethanolamines, 2,5-dihalogenated derivatives were found to be more potent β-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. nih.gov
The underlying principles for these effects relate to the molecule's net polarizability and its ability to adopt a conformation that fits the target receptor. Halogenation, particularly with multiple substituents, can increase polarizability, which enhances binding affinity. Furthermore, the position of halogens can influence the planarity of the ring system, affecting the steric fit to the receptor. Therefore, strategic halogenation of the phenylacetyl moiety represents a viable approach to fine-tune the biological activity of this compound analogues.
Significance of 2′-Substituents (e.g., Amino, Hydroxy) on Anilide Moiety Activity
The term "anilide moiety" in this context refers to the N-phenylacetamide portion of the molecule. Substituents on this phenyl ring, particularly at the ortho (2') position, can be crucial for biological activity. In the development of benzamide-based HDAC inhibitors, the presence of an ortho-amino group on the benzamide moiety was found to be essential. walisongo.ac.id This amino group often acts as a zinc-binding group (ZBG), which is a key pharmacophoric element for this class of inhibitors. walisongo.ac.id
As illustrated in Table 3, derivatives lacking this 2'-amino group were inactive as HDAC inhibitors and showed significantly lower cytotoxic activity against cancer cell lines. walisongo.ac.id This demonstrates that a strategically placed substituent, such as an amino or hydroxy group, can form critical interactions (e.g., metal chelation, hydrogen bonding) within the active site of a target enzyme, anchoring the inhibitor and ensuring potent activity.
Table 3: Significance of a 2'-Amino Substituent on the Benzamide Moiety for HDAC Inhibition
| Compound Class | R₂ Substituent (at 2' position) | HDAC Inhibitory Activity | Antiproliferative Activity (IC₅₀) |
|---|---|---|---|
| Compounds with ZBG | -NH₂ | Active (Sub-µM to µM range) | Potent (Sub-µM range) |
| Compounds without ZBG (e.g., 7a, 7d, 7f) | -H | Inactive | High IC₅₀ values (low potency) |
Steric Contributions of Substituents at Anilide Positions 3′ and 4′
In the context of benzamide derivatives, the "anilide" ring typically refers to an N-phenyl substituent. However, the compound in focus, this compound, possesses an N-butyl group instead of an N-phenyl group. This structural choice suggests that the SAR of related N-phenylbenzamide analogs likely informed the selection of the N-butyl moiety.
In studies of N-arylbenzamides, the steric and electronic properties of substituents on the anilide (N-phenyl) ring are critical for biological activity. Substituents at the 3′ and 4′ positions can significantly influence the molecule's ability to fit within a target's binding site.
Steric Hindrance: Large, bulky substituents at these positions can cause steric clashes with the protein target, leading to a decrease in binding affinity and efficacy.
The decision to incorporate a flexible N-butyl chain in place of a substituted phenyl ring may have been a design strategy to optimize interactions within a hydrophobic pocket while avoiding the potential negative steric impact of anilide substituents. This flexibility allows the alkyl chain to adopt an optimal conformation to maximize favorable contacts. Research on various benzamide derivatives has shown that such modifications can be a key optimization strategy. nih.govresearchgate.net
The following table, based on generalized findings from benzamide SAR studies, illustrates how steric bulk at the 3' and 4' positions of an N-phenyl ring can impact relative activity.
Table 1: Illustrative Impact of Anilide Ring Substituents on Relative Activity in N-Aryl Benzamides
| Substituent at 3'-Position | Substituent at 4'-Position | General Steric Bulk | Postulated Relative Activity |
|---|---|---|---|
| H | H | Low | Baseline |
| H | Methyl | Moderate | Variable* |
| H | Chloro | Moderate | Variable* |
| H | tert-Butyl | High | Decreased |
| Methoxy | H | Moderate | Variable* |
| Chloro | Chloro | High | Decreased |
*Activity is variable as it depends on the specific topology of the target binding site, where a substituent might provide beneficial interactions despite its bulk.
Comparative Analysis of N-terminal versus C-terminal Substituent Effectiveness in Related Benzamides
For the purpose of this analysis, the this compound molecule can be conceptually divided into two functional ends, analogous to the termini of a peptide. The phenylacetyl group (C₆H₅CH₂CO-) can be considered the "N-terminal" end, while the N-butylbenzamide portion (-C₆H₄CONH(CH₂)₃CH₃) represents the "C-terminal" end.
Studies on related molecules, including peptides and complex synthetic compounds, often show that modifications at one terminus have a more profound impact on properties like stability and activity than modifications at the other. nih.gov In research on antimicrobial peptides, for instance, N-terminal protection has been shown to be a more effective strategy for increasing resistance to degradation compared to C-terminal modification. nih.gov
In the development of synthetic benzamide derivatives, such as those designed as histone deacetylase (HDAC) inhibitors, a similar principle applies. These molecules typically consist of a "cap" group (N-terminal analogue), a linker, and a zinc-binding group (C-terminal analogue). researchgate.net
N-Terminal (Cap Group) Modifications: Changes to the cap group, such as altering the phenylacetyl moiety in the title compound, primarily influence surface recognition and interactions with the outer regions of the target's binding site. These modifications can be critical for establishing selectivity and initial binding affinity.
C-Terminal (Linker/Binding Group) Modifications: Alterations at this end often affect interactions deeper within the binding pocket, such as coordinating with a metal ion or forming key hydrogen bonds.
A comparative analysis of related compounds often reveals that while both ends are crucial, the N-terminal cap group frequently offers a wider scope for modification to improve potency and selectivity without completely abolishing the core binding interactions managed by the C-terminal end. researchgate.netmdpi.com
Table 2: Comparative Effectiveness of Terminal Modifications in Related Benzamide Series (Illustrative)
| Modification Type | Region Modified | Primary Role in Binding | General Impact on Activity |
|---|---|---|---|
| Substituents on Phenyl Ring | N-Terminal (Phenylacetyl) | Surface recognition, hydrophobic interactions | High impact on potency and selectivity |
| Change Phenyl to Naphthyl | N-Terminal (Phenylacetyl) | Increased hydrophobic interactions | Often increases potency |
| Vary Alkyl Chain Length | C-Terminal (N-Butyl) | Fit within hydrophobic pocket, flexibility | Optimized length is critical; too long or short decreases activity |
Conformational Preferences and Ligand-Target Recognition Mechanisms
The biological activity of this compound is intrinsically linked to its three-dimensional shape and how it presents its functional groups to a biological target. The molecule's conformation is not rigid; it is defined by the rotation around several single bonds.
Key conformational features include the dihedral angles between the planes of the two amide groups and their adjacent phenyl rings. nih.gov Crystallographic studies of similar benzamides have shown that molecules can adopt different stable conformations (polymorphs) based on the rotation of phenyl rings, which alters the crystal packing and intermolecular interactions. nih.gov For this compound, the preferred conformation in a biological environment will be the one that minimizes steric strain while maximizing favorable interactions with the target protein.
The mechanism of ligand-target recognition for this class of compounds often involves a combination of hydrogen bonding and hydrophobic interactions. nih.gov
Hydrogen Bonding: The two amide (-NH-C=O) groups are critical pharmacophoric features. nih.gov The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens act as hydrogen bond acceptors. These interactions are directional and are crucial for anchoring the ligand in the correct orientation within the binding site.
Hydrophobic Interactions: The phenyl ring of the phenylacetyl group and the n-butyl chain are nonpolar and are likely to engage in favorable hydrophobic or van der Waals interactions within a lipid-facing or hydrophobic cavity of the target protein. researchgate.netnih.gov
For a related class of antifungal benzamides, the target was identified as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein. nih.gov X-ray co-crystal structures revealed that the compound binds within a lipid-binding cavity of the protein. This finding rationalized the observed SAR and confirmed that the molecule's shape and hydrophobicity are complementary to the topology of the binding site. nih.gov It is plausible that this compound binds its target in a similar manner, with the terminal groups occupying hydrophobic subpockets and the central amide framework providing the hydrogen-bonding scaffold.
Table 3: Postulated Ligand-Target Interactions for this compound
| Molecular Feature | Potential Interaction Type | Interacting Partner on Target |
|---|---|---|
| Phenylacetyl Phenyl Ring | Hydrophobic / π-π Stacking | Aromatic/hydrophobic amino acid residues (e.g., Phe, Tyr, Trp, Leu) |
| Phenylacetyl Carbonyl Oxygen | Hydrogen Bond Acceptor | Backbone N-H or side-chain donors (e.g., Arg, Lys, Asn, Gln) |
| Central Amide N-H | Hydrogen Bond Donor | Backbone C=O or side-chain acceptors (e.g., Asp, Glu) |
| N-Butylamide Carbonyl Oxygen | Hydrogen Bond Acceptor | Backbone N-H or side-chain donors |
Computational and Chemoinformatic Approaches in Drug Discovery
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand and a protein at the atomic level. These methods are instrumental in predicting the binding affinity and stability of a compound within the active site of a target protein.
Computational Assessment of Binding Modes within Enzyme Active Sites
Molecular docking studies on benzamide (B126) derivatives have successfully identified potential binding modes within various enzyme active sites. For instance, in the pursuit of new antimalarial agents, molecular docking has been employed to screen benzamide derivatives against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a crucial enzyme for the parasite's growth. nih.gov Similarly, docking studies have been used to investigate the interactions of benzamide derivatives with topoisomerase enzymes, which are important targets in cancer therapy. nih.gov These studies typically involve preparing the three-dimensional structures of the ligands and the target protein, followed by the use of docking software like AutoDock to predict the most favorable binding poses. tandfonline.comnih.gov The results of these simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a study on benzamide derivatives as topoisomerase IIα (Topo IIα) inhibitors revealed that the nitrogen atom in the amide group of one compound formed a hydrogen bond with a glutamic acid residue in the enzyme's active site. nih.gov
MD simulations further refine the understanding of these binding modes by simulating the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the interactions predicted by molecular docking and provide a more realistic representation of the binding event in a biological environment. nih.govtandfonline.com For instance, MD simulations have been used to validate the stability of newly identified ROCK1 inhibitors, demonstrating that the compounds remain stably bound in the binding pocket. nih.govtandfonline.comtandfonline.com
Prediction of Ligand-Receptor Interactions and Conformations
The prediction of ligand-receptor interactions is a cornerstone of computational drug design. For benzamide and phenylacetamide derivatives, these interactions are crucial for their biological activity. Molecular docking and MD simulations are the primary tools for predicting these interactions. For example, in a study of N-aryl benzamide derivatives as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5), molecular docking predicted that a cyano group on the ligand could form a hydrogen bond with a threonine residue in the receptor. nih.gov Furthermore, the conformation of the ligand upon binding is a critical determinant of its activity. Computational methods can predict the preferred conformation of a ligand in the active site, often described as the "bioactive conformation." For N-benzyl benzamide derivatives, it has been shown that the conformer with the best spatial match to a template is likely the most suitable for receptor interaction. nih.gov
The following table summarizes findings from molecular docking studies on benzamide derivatives, highlighting the target proteins and key interactions.
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| Benzamide Derivatives | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Hydrogen bonding | nih.gov |
| Benzamide Derivatives | Topoisomerase IIα (Topo IIα) | Hydrogen bonding with DG13, ARG487; Pi interactions with DC8, DT9, DA12, DG13 | nih.gov |
| Benzamide Appended Pyrazolones | COVID-19 Main Protease (6LU7) | Interaction with the active site residue GLN189 | mdpi.com |
| N-aryl benzamide NAMs | Metabotropic Glutamate Receptor 5 (mGluR5) | Hydrogen bonding with T780; Interaction with S808 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.
For benzamide and phenylacetamide derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. nih.govtandfonline.comtandfonline.com These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity, thus guiding the design of more potent inhibitors. nih.govtandfonline.comtandfonline.com Similarly, a 2D-QSAR study was performed on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors, elucidating the descriptors that control their activity. researchgate.net
The following table presents the statistical parameters of a 3D-QSAR study on benzamide derivatives, indicating the predictive power of the developed models.
In Silico Screening and Virtual Ligand Design Methodologies
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govdovepress.com This approach is significantly faster and less expensive than traditional high-throughput screening.
Virtual screening can be either ligand-based or structure-based. In the context of benzamide derivatives, both approaches have been utilized. For instance, a pharmacophore model developed for benzamide derivatives as glucokinase activators was used to screen the ZINC database, leading to the identification of a hit compound with a good docking score and favorable ADME properties. nih.gov Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, has been employed to identify novel ROCK1 inhibitors from a database of benzamide derivatives. nih.govtandfonline.comtandfonline.com
Virtual ligand design, on the other hand, involves the de novo design of ligands that are predicted to have high affinity and selectivity for a target. This can be guided by the structural information obtained from QSAR and molecular docking studies. For example, the structure-activity relationships derived from 3D-QSAR models of benzamide derivatives can inform the design of new analogs with improved activity. tandfonline.com
Density Functional Theory (DFT) Simulations for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In drug discovery, DFT simulations are valuable for optimizing the molecular geometry of a compound and for calculating its electronic properties, such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO). rsc.org
For benzamide derivatives, DFT has been used to study the stability and intermolecular interactions of these compounds. tandfonline.com A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors of the HIV nucleocapsid protein 7 (NCp7) helped to elucidate their mechanism of action. rsc.org The simulations supported a proposed mechanism involving the acetylation of the mercapto-benzamides, followed by interaction with the zinc finger motifs of the protein. rsc.org Such studies provide a deeper understanding of the chemical reactivity and binding capabilities of these molecules.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.govdovepress.com
This technique has been successfully applied to classes of compounds related to N-butyl-3-[(phenylacetyl)amino]benzamide. For example, a pharmacophore model for N-benzyl benzamide derivatives as melanogenesis inhibitors was developed and validated. nih.gov In another study, a robust pharmacophore model with one donor, two hydrophobic, and one aromatic feature (DHHR) was developed for structurally diverse MAO-A inhibitors, which include phenylacetamide derivatives. nih.gov This model was then used for virtual screening to identify new potential inhibitors. nih.gov
Ligand-based drug design strategies are particularly useful when the three-dimensional structure of the target protein is unknown. jubilantbiosys.com These methods rely on the knowledge of a set of active compounds to build a model that can predict the activity of new molecules. jubilantbiosys.com The development of QSAR and pharmacophore models for benzamide and phenylacetamide derivatives are prime examples of ligand-based drug design strategies that can guide the synthesis and optimization of new drug candidates. researchgate.netnih.gov
Advanced Research Methodologies for Compound Characterization and Biological Evaluation
Spectroscopic and Spectrometric Characterization Techniques
Specific Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), or Mass Spectrometry (MS) data for N-butyl-3-[(phenylacetyl)amino]benzamide could not be located.
Cellular Assays for Investigating Biological Activity and Pathway Modulation
No cellular assay results have been published that describe the biological activity or pathway modulation effects of this compound.
Lack of Publicly Available Data for this compound
While research exists for structurally related benzamide (B126) derivatives, the unique combination of the N-butyl group and the phenylacetylamino moiety at the 3-position of the benzamide core appears to be uncharacterized in the public domain in the context of X-ray crystallography. For instance, studies on compounds such as N-butyl-4-chlorobenzamide have been published, providing insights into their crystal structures, but this information is not transferable to the requested compound due to the substantial structural differences. researchgate.net Similarly, research on other molecules containing the phenylacetylamino group, such as 3-[(Phenylacetyl)amino]-2,6-piperidinedione, does not provide the specific data required for an analysis of this compound. nih.gov
The absence of this foundational data precludes a detailed discussion on the advanced research methodologies for the characterization and biological evaluation of this compound as outlined. The generation of informative and scientifically accurate content for the specified sections and subsections is therefore not possible at this time.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the data required for a thorough analysis of this compound's structural and biological properties.
Future Research Directions and Translational Implications
Design and Synthesis of Next-Generation Benzamide (B126) Derivatives with Enhanced Selectivity and Potency
The development of novel benzamide derivatives is a very active area of research. nih.gov The core structure of N-butyl-3-[(phenylacetyl)amino]benzamide offers numerous opportunities for chemical modification to enhance its pharmacological properties. Future synthetic efforts should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the parent molecule is crucial. This involves modifying the n-butyl group, the phenylacetyl moiety, and the substitution pattern on the benzamide ring. For instance, replacing the n-butyl group with other alkyl or cyclic fragments could influence binding affinity and metabolic stability.
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. The amide linkages, for example, are susceptible to hydrolysis in vivo. Replacing them with more stable groups could lead to compounds with better oral bioavailability and longer half-lives.
Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be necessary, as biological activity is often stereospecific.
The synthesis of such derivatives can be achieved through established methods in organic chemistry, often involving the coupling of appropriate benzoic acid and amine precursors. nih.gov
Exploration of Novel Therapeutic Applications Based on Identified Molecular Targets
A critical step in the development of any new chemical entity is the identification of its molecular target(s). For this compound, this remains a key unknown. Based on the activities of other benzamide derivatives, potential targets could include:
Poly (ADP-ribose) polymerase (PARP): Many benzamide-containing molecules, such as 3-aminobenzamide, are known inhibitors of PARP, an enzyme critical for DNA repair. bpsbioscience.com PARP inhibitors have found significant application in oncology. nih.gov
Histone Deacetylases (HDACs): Some benzamide derivatives act as HDAC inhibitors, which are another important class of anti-cancer agents.
G-protein coupled receptors (GPCRs): The benzamide structure is a common motif in drugs targeting GPCRs, including those for psychiatric and gastrointestinal disorders.
Enzymes: Various enzymes, such as dipeptidyl peptidase-IV (DPP-IV), have been targeted by N-substituted aminobenzamide scaffolds. nih.gov
Once a primary molecular target is identified, the therapeutic applications can be more systematically explored. For example, if this compound is found to be a potent and selective PARP inhibitor, its use in cancers with specific DNA repair deficiencies could be investigated.
Integration of High-Throughput Screening and Multi-Omics Data for Comprehensive Mechanistic Understanding
To accelerate the discovery process, modern drug development relies heavily on large-scale data generation and analysis.
High-Throughput Screening (HTS): A library of derivatives based on the this compound scaffold can be rapidly tested against a wide array of biological targets using HTS. nih.gov This can quickly identify potential lead compounds and their primary targets. HTS campaigns can be designed to measure various endpoints, from enzyme inhibition to changes in cell signaling.
Multi-Omics Approaches: To gain a deeper understanding of the compound's mechanism of action, multi-omics technologies can be employed. This includes:
Genomics: To identify genetic markers that predict sensitivity or resistance to the compound.
Transcriptomics: To study how the compound alters gene expression.
Proteomics: To analyze changes in protein levels and post-translational modifications.
Metabolomics: To understand the compound's impact on cellular metabolism.
The integration of these large datasets requires sophisticated bioinformatics tools and can provide a holistic view of the drug's effects, potentially revealing novel mechanisms and off-target activities.
Overcoming Challenges in Benzamide-Based Chemical Biology and Drug Discovery
Despite the promise of benzamide derivatives, several challenges must be addressed in their development:
Selectivity: Achieving high selectivity for the intended target over other related proteins is often difficult and is a major focus of lead optimization.
Pharmacokinetics and Bioavailability: Benzamides can suffer from poor solubility, rapid metabolism, or low oral bioavailability. These issues need to be addressed through chemical modification and formulation strategies.
Drug Resistance: As with any therapeutic agent, the potential for the development of drug resistance is a significant concern that needs to be studied and potentially mitigated, for example by using combination therapies.
Addressing these challenges requires a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, pharmacologists, and computational scientists. The journey from a promising chemical scaffold like this compound to a clinically approved drug is long and arduous, but the potential rewards in terms of new therapies for a range of diseases make it a worthwhile endeavor.
Q & A
Q. What catalytic systems are effective for late-stage functionalization of this compound?
- Methodological Answer : Palladium catalysts enable Suzuki-Miyaura cross-coupling for aryl modifications. For C-H activation, use Ru or Ir photocatalysts under visible light to introduce substituents (e.g., methyl, halogens) without prefunctionalization. Screen ligands (e.g., BrettPhos) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
